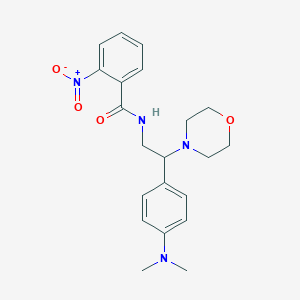
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide, also known as DMEMB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMEMB is a member of the benzamide family and has been shown to exhibit cytotoxic effects on cancer cells.
Applications De Recherche Scientifique
Fluorescent Probes for Biological Imaging
A novel fluorescent probe based on a structure similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. The probe, designed with a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups, exhibited high selectivity, "Turn-On" fluorescence response, suitable sensitivity, no cytotoxicity, and dual emission. This probe's effectiveness in imaging the hypoxic status of tumor cells, such as HeLa cells, highlights its potential in biomedical research fields for disease-relevant hypoxia imaging (Feng et al., 2016).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available 2-nitrobenzamides, similar in structure to the compound , utilized sodium dithionite as a reducing agent. This one-pot procedure highlights the versatility of such compounds in organic synthesis, leading to the creation of heterocyclic compounds with potential pharmacological activities (Romero et al., 2013).
Novel Organic Materials
The synthesis and structural characterization of smart morpholine-functional statistical copolymers, which utilized monomers bearing structural resemblance to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide, were explored for aqueous thermo-responsiveness. These polymers, synthesized through nitroxide mediated polymerization, demonstrate the chemical's potential in creating materials with adjustable physical properties for various applications (Lessard et al., 2012).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)17-9-7-16(8-10-17)20(24-11-13-29-14-12-24)15-22-21(26)18-5-3-4-6-19(18)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOKVONCNDXLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2416510.png)
![(2S)-2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2416511.png)
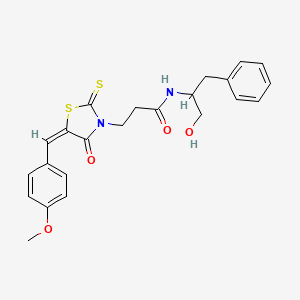

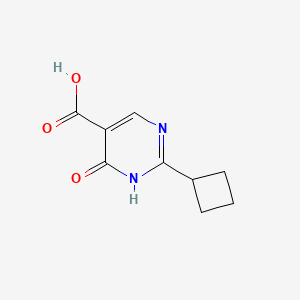
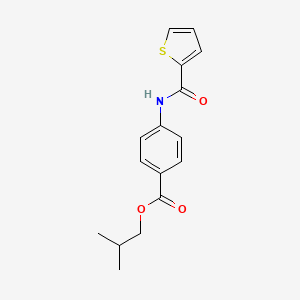
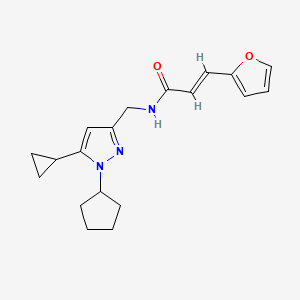
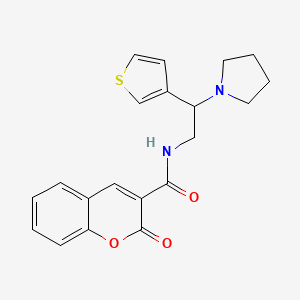
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)
![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)
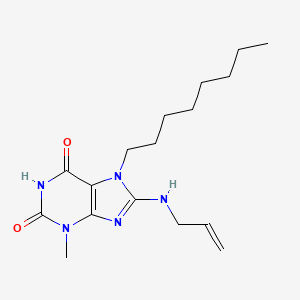
![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)
![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)